2-(Bromomethoxy)ethyl acetate

Description

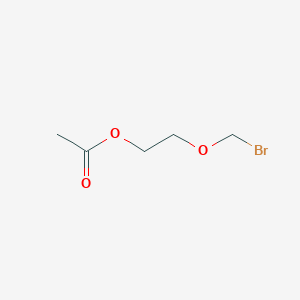

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethoxy)ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3/c1-5(7)9-3-2-8-4-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWRRNLQOFCITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327227 | |

| Record name | 2-(bromomethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81777-40-4 | |

| Record name | 2-(bromomethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethoxy Ethyl Acetate

Strategies for Carbon-Bromine Bond Formation at the Methoxy (B1213986) Moiety

A key step in the synthesis is the introduction of bromine onto the methyl group of a methoxy ether precursor. This transformation targets the carbon atom adjacent to the ether oxygen, a position known as the α-carbon.

One direct approach involves the selective bromination of an alkoxymethyl analog, such as 2-(methoxymethoxy)ethyl acetate (B1210297). This method relies on the substitution of a hydrogen atom on the methoxy group's carbon with a bromine atom. Free-radical halogenation is a common method for this type of transformation. The reaction is typically initiated by UV light or a radical initiator and involves the use of a brominating agent.

The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, forming a stabilized radical intermediate. This radical then reacts with a bromine source to yield the final product.

Table 1: Representative Conditions for α-Bromination of Ethers

| Precursor | Brominating Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Diethyl Ether | Chlorine (in dark) | Heating | α,α'-Dichloro diethyl ether | Variable |

| Tetrahydrofuran | N-Bromosuccinimide (NBS), AIBN | CCl₄, reflux | 2-Bromotetrahydrofuran | Good |

This table is illustrative of typical conditions for α-halogenation of ethers and proposes a potential application for the target molecule's precursor.

Halogenation adjacent to ether linkages, known as α-halogenation, is a characteristic reaction of ethers. wikipedia.org The reactivity at this position is due to the ability of the adjacent oxygen atom to stabilize a radical or cationic intermediate. When ethers are treated with halogens like chlorine or bromine, substitution can occur at the α-carbon. sarthaks.com

For instance, the reaction of diethyl ether with chlorine in the presence of sunlight can lead to the substitution of all α-hydrogens, resulting in perchloro-diethyl ether. sarthaks.com However, more controlled conditions can allow for selective mono-halogenation. Reagents such as N-Bromosuccinimide (NBS) are often preferred for their selectivity in brominating positions adjacent to stabilizing groups, including ethers, often under radical-initiating conditions.

A proposed pathway could involve the reaction of a suitable precursor with NBS in an inert solvent. The initiation of the reaction, either thermally or photochemically, generates a bromine radical that selectively abstracts an α-hydrogen from the methoxy group, leading to the desired brominated product.

Approaches to Acetate Ester Construction

Another synthetic strategy involves forming the acetate ester from a precursor that already contains the bromomethoxy moiety. This approach begins with a bromo-substituted alcohol, which is then converted into the target ester.

The classic Fischer-Speier esterification is a primary method for this transformation. chemguide.co.uk This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol. In this context, the precursor 2-(bromomethoxy)ethanol would be reacted with acetic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the product, water is typically removed as it is formed. google.comorgsyn.org

Alternative esterification methods include the use of more reactive acetic acid derivatives.

From Acyl Chlorides: Reacting 2-(bromomethoxy)ethanol with acetyl chloride provides a vigorous and often quantitative reaction that produces the ester and hydrogen chloride gas. chemguide.co.uk

From Acid Anhydrides: The reaction with acetic anhydride (B1165640) is less vigorous than with acetyl chloride and yields the ester and acetic acid as a byproduct. This reaction is often catalyzed by an acid or a base. chemguide.co.uk

Table 2: General Esterification Methods

| Alcohol | Acylating Agent | Catalyst / Conditions | Product |

|---|---|---|---|

| Ethanol (B145695) | Acetic Acid | Concentrated H₂SO₄, heat | Ethyl Acetate |

| 2-Bromoethanol | Acetic Anhydride | Pyridine | 2-Bromoethyl acetate |

This table provides examples of common esterification reactions applicable to a bromo-substituted alcohol precursor.

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com To synthesize 2-(Bromomethoxy)ethyl acetate, one could react the precursor alcohol, 2-(bromomethoxy)ethanol, with a simple acetate ester like methyl acetate or ethyl acetate.

The mechanism under basic conditions involves the nucleophilic attack of the alkoxide (formed by deprotonating 2-(bromomethoxy)ethanol) on the carbonyl carbon of the acetate ester. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen of the acetate ester is protonated, making it more electrophilic for the attack by the alcohol. youtube.com To favor the desired product, a large excess of the reactant ester or removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically employed. wikipedia.org

Convergent Synthesis Pathways for Complex Structures

For this compound, a convergent approach would involve the synthesis of two key intermediates: a "bromomethoxy" synthon and a "2-hydroxyethyl acetate" fragment. The final step would be the coupling of these two fragments.

A potential convergent route could involve the reaction of 2-hydroxyethyl acetate (also known as ethylene (B1197577) glycol monoacetate) with a bromomethoxylating agent. For example, an etherification reaction could be employed where the alcohol group of 2-hydroxyethyl acetate reacts with a reagent like bromomethyl methyl ether. This reaction would form the C-O ether linkage to assemble the final molecule. Alkylation of an alcohol with a halomethyl ether is a known method for creating alkoxymethyl ethers, often performed in the presence of a hindered base. thieme-connect.de This strategy avoids handling the potentially unstable 2-(bromomethoxy)ethanol precursor over multiple steps.

Despite a comprehensive search for scientific literature detailing the synthetic methodologies for this compound, no specific information was found regarding the optimization of reaction conditions for the yield and selectivity of this particular compound.

The performed searches yielded results for structurally related but distinct compounds, such as ethyl α-(bromomethyl)acrylate, 2-bromoethyl acetate, and ethyl bromoacetate. However, in strict adherence to the request to focus solely on this compound, this information could not be used.

Therefore, there is no available data to populate the requested section on the optimization of reaction conditions, including any data tables or detailed research findings concerning factors that influence the yield and selectivity of the synthesis of this compound.

Reactivity and Transformation of 2 Bromomethoxy Ethyl Acetate

Nucleophilic Substitution Reactions at the Bromomethoxy Center

The bromomethoxy group (-OCH₂Br) is a highly reactive site for nucleophilic substitution. As an α-haloether, the carbon atom bonded to the bromine is particularly electrophilic. This is due to the inductive effect of both the adjacent oxygen and the bromine atom. Reactions at this center typically proceed via Sₙ1 or Sₙ2 mechanisms. The Sₙ2 pathway is favored by strong, unhindered nucleophiles, while the Sₙ1 pathway is facilitated by the ability of the ether oxygen to stabilize an adjacent carbocation through resonance.

The reaction of 2-(Bromomethoxy)ethyl acetate (B1210297) with carbon-based nucleophiles allows for the formation of new carbon-carbon bonds, a fundamental process in organic synthesis.

Organometallic Reagents: Strong carbon nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are expected to react rapidly at the bromomethoxy center. masterorganicchemistry.comlibretexts.org The reaction proceeds via a standard nucleophilic substitution mechanism, displacing the bromide ion to form a new ether. For example, reaction with methylmagnesium bromide would yield 2-(methoxy)ethyl acetate. However, these reagents are also strong bases and can react with the ester functionality, a potential competing pathway discussed in section 3.2. masterorganicchemistry.com

Cyanide: The cyanide ion (:CN⁻), typically from sodium or potassium cyanide, is an effective nucleophile for displacing alkyl halides to form nitriles. chemguide.co.uklibretexts.org The reaction with 2-(Bromomethoxy)ethyl acetate in a polar aprotic solvent would produce 2-(cyanomethoxy)ethyl acetate. This reaction is valuable as it extends the carbon chain by one atom. libretexts.org

Enolates: Enolates, derived from the deprotonation of ketones or esters, are softer carbon nucleophiles that can also participate in substitution reactions. The reaction of an enolate with the bromomethoxy group would result in C-alkylation, forming a new carbon-carbon bond and linking the ester or ketone moiety to the molecule.

Table 1: Representative Nucleophilic Substitution Reactions with Carbon Nucleophiles

| Nucleophile | Reagent Example | Solvent | Expected Product |

|---|---|---|---|

| Grignard Reagent | CH₃MgBr | Diethyl ether, THF | 2-(Methoxy)ethyl acetate |

| Cyanide | KCN | DMSO, Ethanol (B145695) | 2-(Cyanomethoxy)ethyl acetate |

Heteroatom nucleophiles readily attack the electrophilic carbon of the bromomethoxy group, leading to the formation of new carbon-heteroatom bonds.

Nitrogen Nucleophiles: Primary and secondary amines are effective nucleophiles that react with alkyl halides to form secondary and tertiary amines, respectively. chemguide.co.uklibretexts.org The reaction of this compound with an amine, such as diethylamine, would proceed via an Sₙ2 mechanism to yield the corresponding N-((2-acetoxyethoxy)methyl)diethylamine. The reaction often leads to the formation of a hydrobromide salt of the product amine. libretexts.org

Oxygen Nucleophiles: Alcohols and alkoxides are potent oxygen nucleophiles. Reaction with an alcohol (R'OH) under basic conditions or with an alkoxide (R'O⁻) would displace the bromide to form an acetal, specifically 2-(alkoxymethoxy)ethyl acetate. Water can also act as a nucleophile, leading to hydrolysis of the bromomethoxy group to a hemiacetal, which is typically unstable and may decompose.

Sulfur Nucleophiles: Thiols (R-SH) and especially their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles due to the high polarizability of sulfur. chemistrysteps.comyoutube.com They react efficiently with alkyl halides to form thioethers. rsc.org The reaction of this compound with a thiolate, such as sodium ethanethiolate, would yield 2-((ethylthio)methoxy)ethyl acetate. rsc.org

Table 2: Representative Nucleophilic Substitution Reactions with Heteroatom Nucleophiles

| Nucleophile Type | Reagent Example | Expected Product |

|---|---|---|

| Nitrogen | Diethylamine ((CH₃CH₂)₂NH) | N-((2-acetoxyethoxy)methyl)diethylamine |

| Oxygen | Sodium methoxide (B1231860) (NaOCH₃) | 2-(Methoxymethoxy)ethyl acetate |

The rate of nucleophilic substitution reactions is critically dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which typically corresponds to it being a weak base. masterorganicchemistry.comlibretexts.org

The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid, hydrobromic acid (HBr, pKa ≈ -9). pearson.com Its stability stems from its large size, which allows the negative charge to be dispersed over a large volume. libretexts.org In the context of Sₙ1 reactions, the departure of the bromide ion is further assisted by the adjacent ether oxygen, which can stabilize the resulting oxocarbenium ion intermediate through resonance. This electronic stabilization lowers the activation energy for the departure of the leaving group, enhancing the reactivity of the substrate compared to a simple alkyl bromide. pearson.com

Reactions Involving the Acetate Ester Functionality

The acetate group (CH₃COO-) is the second reactive site in the molecule. It undergoes reactions typical of carboxylate esters, primarily involving nucleophilic acyl substitution at the carbonyl carbon.

Hydrolysis: Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous H₂SO₄), the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. The process is reversible and leads to the formation of acetic acid and 2-(bromomethoxy)ethanol.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., aqueous NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon in an irreversible nucleophilic acyl substitution. researchgate.net This produces sodium acetate and 2-(bromomethoxy)ethanol. This method is generally more efficient than acid-catalyzed hydrolysis.

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic conditions would result in an equilibrium mixture containing methyl acetate and 2-(bromomethoxy)ethanol. masterorganicchemistry.com Using a large excess of the new alcohol can drive the reaction to completion. researchgate.net

The ester functionality can be reduced to a primary alcohol. This transformation requires strong reducing agents.

Hydride Reduction: Strong nucleophilic reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the alkoxide leaving group and a second hydride addition to the resulting aldehyde intermediate. Workup with an aqueous acid then protonates the alkoxide to yield two alcohol products. In the case of this compound, reduction with LiAlH₄ would yield ethanol (from the acetate part) and 2-(bromomethoxy)ethanol (from the alcohol part of the ester). It is important to note that LiAlH₄ can also potentially reduce the C-Br bond, which could lead to side products.

Table 3: Summary of Reactions at the Acetate Ester Functionality

| Reaction Type | Reagents | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | Acetic acid + 2-(Bromomethoxy)ethanol |

| Base-Catalyzed Hydrolysis | NaOH, H₂O | Sodium acetate + 2-(Bromomethoxy)ethanol |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Methyl acetate + 2-(Bromomethoxy)ethanol |

Rearrangement Reactions and Fragmentation Pathways

Mechanistic Studies of Intramolecular Rearrangements

Currently, there are no specific mechanistic studies published in peer-reviewed journals that detail the intramolecular rearrangements of this compound. The unique combination of a bromomethoxy group and an ethyl acetate moiety suggests that, under certain conditions, intramolecular reactions could be possible. For instance, the presence of lone pairs on the oxygen atoms could facilitate anchimeric assistance in nucleophilic substitution reactions at the brominated carbon, potentially leading to cyclic intermediates. However, without experimental data, any proposed mechanism remains speculative.

In a study on a related but more complex system, 2-bromo-1-(bromomethyl)ethyl esters were found to undergo a novel rearrangement under basic conditions to form 2-oxopropyl derivatives. This transformation proceeds through a transient dioxolane intermediate thieme-connect.com. While this provides a potential avenue for investigation, it is important to note that the starting material in this case, containing two bromine atoms on adjacent carbons, is significantly different from this compound.

Analysis of Bond Cleavage Events

A comprehensive analysis of the bond cleavage events for this compound, typically studied through mass spectrometry, has not been reported. In mass spectrometry, the fragmentation pattern of a molecule provides insight into its structure and the relative stability of its fragments. For this compound, one could hypothesize potential fragmentation pathways based on the functional groups present. Common cleavage points would likely be alpha-cleavage adjacent to the carbonyl group, cleavage of the C-Br bond, and fragmentation of the ether linkage. The resulting fragment ions would provide a characteristic fingerprint for the molecule. However, without experimental mass spectra, a definitive analysis of its bond cleavage events cannot be provided.

Mechanistic Investigations of 2 Bromomethoxy Ethyl Acetate Reactions

Elucidation of Reaction Pathways and Transition States

(Content could not be generated due to a lack of specific research on 2-(Bromomethoxy)ethyl acetate (B1210297).)

Influence of Solvents and Catalysts on Reaction Kinetics and Thermodynamics

(Content could not be generated due to a lack of specific research on 2-(Bromomethoxy)ethyl acetate.)

Intermediate Identification and Characterization in Reaction Mechanisms

(Content could not be generated due to a lack of specific research on this compound.)

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

No published studies detailing quantum chemical calculations, such as those employing Density Functional Theory (DFT) or other ab initio methods, were found for 2-(Bromomethoxy)ethyl acetate (B1210297). Such studies would typically provide insights into optimized molecular geometry, bond lengths, bond angles, Mulliken atomic charges, and the distribution of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the compound's reactivity and electronic character.

Prediction of Reaction Energetics and Mechanistic Pathways

There is a lack of research focused on the computational prediction of reaction energetics and mechanistic pathways involving 2-(Bromomethoxy)ethyl acetate. Theoretical investigations in this area would be crucial for understanding the thermodynamics and kinetics of reactions where this compound acts as a reagent, including the elucidation of transition states and activation energies for its synthetic applications.

Molecular Dynamics Simulations of Compound Behavior in Solution

No literature is available on molecular dynamics (MD) simulations of this compound. MD simulations would offer a dynamic perspective on its conformational behavior, solvation effects, and interactions with other molecules in a solution, providing a deeper understanding of its behavior at the molecular level in a reaction medium.

Analytical Methodologies for Characterization and Transformation Monitoring

Chromatographic Techniques for Purity Assessment and Separation of Reaction Mixtures

Chromatographic methods are fundamental for assessing the purity of "2-(Bromomethoxy)ethyl acetate" and for separating it from starting materials, byproducts, and other impurities within a reaction mixture.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for purity assessment. For a compound with the volatility and thermal stability profile expected of "2-(Bromomethoxy)ethyl acetate (B1210297)," GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be a suitable method for determining its purity and identifying any volatile impurities. The choice of the GC column's stationary phase would be critical, with a mid-polarity phase being a likely starting point for optimization.

In instances of reaction monitoring and purification, chromatographic techniques are indispensable. For the separation of reaction products derived from "this compound," used as an alkylating agent, radial chromatography on silica (B1680970) gel has been effectively utilized. This preparative centrifugal partition chromatography technique allows for the efficient separation of compounds based on their polarity.

A typical, though generalized, set of parameters for the chromatographic analysis of a compound like "this compound" is presented below. It is important to note that method development and validation would be required to establish optimal conditions for specific applications.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | C18 or C8 reversed-phase |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Gradient of Water and Acetonitrile/Methanol (B129727) |

| Detector | Mass Spectrometry (MS), Flame Ionization (FID) | UV-Vis (Diode Array Detector), MS |

| Typical Use | Purity assessment, impurity profiling | Purity assessment, reaction monitoring |

Spectroscopic Techniques for Structural Elucidation

While basic spectroscopic data provides initial identification, advanced spectroscopic methods are required for the unambiguous confirmation of the structure of "this compound" and for the detailed structural elucidation of its transformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose. One-dimensional techniques such as ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For "this compound," specific signals corresponding to the acetyl methyl group, the two methylene (B1212753) groups of the ethyl fragment, and the methylene group of the bromomethoxy moiety would be expected.

Advanced two-dimensional NMR techniques are employed to confirm the connectivity of the molecule. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons, confirming the connectivity between the acetate, ethyl, and bromomethoxy fragments.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for "this compound," based on its structure. Note: These are theoretical values, and actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| CH₃-C=O | ~2.1 | ~21 | Singlet |

| C=O | - | ~170 | - |

| -O-CH₂-CH₂-O- | ~3.8 | ~65 | Triplet |

| -O-CH₂-CH₂-O- | ~4.2 | ~68 | Triplet |

| -O-CH₂-Br | ~5.7 | ~75 | Singlet |

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS), particularly with electron impact (EI) ionization, can be used to determine the exact molecular formula of "this compound" and its reaction products by analyzing their mass fragmentation pathways.

Advanced Analytical Approaches for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides significant advantages in process development, optimization, and control. Process Analytical Technology (PAT) utilizes in-situ (in-line) analytical techniques to gain a continuous understanding of a reaction as it happens.

For reactions involving "this compound," such as its synthesis or its use in alkylation, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful PAT tool. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentration of reactants, intermediates, and products can be monitored in real-time by observing changes in their characteristic infrared absorption bands. This allows for the precise determination of reaction kinetics, endpoints, and the potential formation of transient intermediates.

Other PAT approaches applicable to monitoring reactions of this nature include:

In-situ Raman Spectroscopy: Complementary to FTIR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for observing non-polar bonds.

Automated HPLC Sampling: Automated systems can withdraw, quench, dilute, and inject reaction samples into an HPLC for near real-time analysis, providing detailed information on the formation of products and byproducts.

The implementation of these advanced analytical approaches can lead to improved process robustness, higher yields, and enhanced safety in the handling and transformation of "this compound".

Applications in Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

Research has highlighted the use of 2-(Bromomethoxy)ethyl acetate (B1210297) in the synthesis of potential therapeutic agents, specifically analogues of adenosine (B11128) triphosphate (ATP). core.ac.uk In this context, the compound serves as a key building block to introduce a flexible side chain onto a core heterocyclic structure, mimicking portions of the ribose and phosphate (B84403) groups of ATP. core.ac.uk

One documented example is the N-alkylation of heterocyclic bases. core.ac.uk The reaction of 2-(Bromomethoxy)ethyl acetate with nucleophilic nitrogen atoms in heterocycles like benzimidazole (B57391) and 4-aminopyrazolo[3,4-d]pyrimidine leads to the formation of the corresponding N-alkylated derivatives. core.ac.uk These reactions are typically carried out in the presence of a strong base, such as sodium hydride (NaH), which deprotonates the heterocycle to generate a more potent nucleophile. core.ac.uk The resulting products incorporate the (2-acetoxyethoxy)methyl group, which can be further modified, for instance, by hydrolysis of the acetate ester to reveal a primary alcohol. This hydroxyl group can then be phosphorylated to complete the synthesis of the target ATP analogue. core.ac.uk

The table below summarizes the key reactants and products in these synthetic transformations.

| Heterocyclic Base | Reagent | Base | Product |

| Benzimidazole | This compound | NaH | 1-[(2-Acetoxyethoxy)methyl]benzimidazole |

| 4-Aminopyrazolo[3,4-d]pyrimidine | This compound | NaH | 4-Amino-1-[(2-acetoxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine |

This data is based on synthetic strategies for creating ATP analogues. core.ac.uk

Role as a Precursor for the Generation of Diverse Organic Scaffolds

By enabling the attachment of the (2-acetoxyethoxy)methyl side chain, this compound acts as a precursor for generating new and diverse organic scaffolds. The modification of established heterocyclic systems creates novel molecular architectures that can be explored for various biological activities. core.ac.uk The initial alkylation product can be seen as a new scaffold, which serves as a platform for further synthetic elaboration.

For example, the N-alkylated pyrazolo[3,4-d]pyrimidine derivative formed is a new molecular entity with potential as an inhibitor of enzymes like glutamine synthetase, a target for therapeutic intervention in tuberculosis. core.ac.uk The introduction of the side chain via this compound is a critical step in building the complexity and functionality required for potential biological interactions. core.ac.uk

Furthermore, the compound has been used in reactions with 3-indolylalkanoic esters. In these cases, the reaction can proceed via O-alkyl cleavage, resulting in the formation of new ester products and demonstrating the reagent's versatility in modifying different functional groups to create varied molecular scaffolds. core.ac.uk

Integration into Multi-component Reaction Architectures

Currently, there is no available scientific literature that documents the integration of this compound into multi-component reaction (MCR) architectures. MCRs are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. The application of this compound has, to date, been reported in the context of sequential, two-component alkylation reactions rather than in complex, one-pot MCR setups.

Q & A

Q. What are the recommended synthetic routes for 2-(Bromomethoxy)ethyl acetate, and how can reaction conditions be optimized?

Methodological Answer:

- Synthesis via Nucleophilic Substitution : React 2-methoxyethyl acetate with brominating agents (e.g., HBr or PBr₃) under controlled conditions. Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Monitor reaction progress via TLC (Rf ≈ 0.5 in hexane:ethyl acetate 3:1) .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of precursor to brominating agent) and temperature (0–5°C) to suppress side reactions. Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate).

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- GC-MS Analysis : Use a polar capillary column (e.g., DB-5MS) with helium carrier gas. The compound typically elutes at ~12–14 min (retention time varies with oven programming). Confirm molecular ion [M+] at m/z 211 (C₅H₉BrO₃) and fragmentation patterns (e.g., loss of acetate group at m/z 151) .

- FTIR : Key peaks include C=O stretch (1740–1720 cm⁻¹), C-O-C (1250–1150 cm⁻¹), and C-Br (650–500 cm⁻¹) .

- ¹H NMR : Peaks at δ 4.2–4.4 ppm (OCH₂Br), δ 3.6–3.8 ppm (OCH₂CH₂O), and δ 2.0–2.1 ppm (CH₃COO) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite). Dispose as halogenated waste .

- Storage : Store in amber glass bottles at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The bromomethoxy group’s proximity to the acetate moiety creates steric hindrance, slowing SN2 mechanisms. Use bulky nucleophiles (e.g., tert-butoxide) to favor elimination over substitution .

- Electronic Effects : Electron-withdrawing acetate group stabilizes the transition state in SN1 pathways. Polar aprotic solvents (e.g., DMF) enhance ionization for SN1 reactivity .

Q. What computational methods are suitable for modeling the stability and degradation pathways of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) basis sets to model hydrolysis pathways. Predict activation energy barriers for acetate cleavage (~25–30 kcal/mol) .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous environments. Results indicate rapid hydrolysis at pH > 8 due to hydroxide ion attack .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Case Study : If NMR shows unexpected splitting (e.g., δ 4.3 ppm as a triplet instead of a singlet), verify sample purity via HPLC (C18 column, acetonitrile/water 70:30). Consider rotational isomerism or solvent effects .

- Cross-Validation : Compare theoretical IR spectra (calculated via Gaussian) with experimental data to confirm functional group assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.